Cas no 2034579-17-2 (2-cyclopentyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide)

2-Cyclopentyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide is a specialized organic compound featuring a cyclopentylacetamide core linked to a pyrazine-substituted cyclohexyl moiety. Its stereospecific (1r,4r) configuration ensures precise molecular orientation, enhancing binding affinity in target interactions. The pyrazinyloxy group contributes to potential hydrogen bonding and π-stacking interactions, making it valuable in medicinal chemistry and drug discovery. The cyclopentyl and cyclohexyl rings provide structural rigidity, improving metabolic stability. This compound is particularly suited for research in kinase inhibition or GPCR modulation due to its balanced lipophilicity and conformational restraint. Its well-defined stereochemistry and functional group arrangement make it a promising scaffold for developing bioactive molecules.
2-cyclopentyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide structure
2034579-17-2 structure
Product Name:2-cyclopentyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide
CAS No:2034579-17-2
MF:C17H25N3O2
MW:303.399304151535
CID:5353497
Update Time:2025-06-08

2-cyclopentyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-cyclopentyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide
    • 2-cyclopentyl-N-(4-pyrazin-2-yloxycyclohexyl)acetamide
    • 2-cyclopentyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide
    • Inchi: 1S/C17H25N3O2/c21-16(11-13-3-1-2-4-13)20-14-5-7-15(8-6-14)22-17-12-18-9-10-19-17/h9-10,12-15H,1-8,11H2,(H,20,21)
    • InChI Key: VWMJVULCPSXJHL-UHFFFAOYSA-N
    • SMILES: O(C1C=NC=CN=1)C1CCC(CC1)NC(CC1CCCC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 350
  • XLogP3: 2.9
  • Topological Polar Surface Area: 64.099

2-cyclopentyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide Pricemore >>

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2-cyclopentyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide Related Literature

Additional information on 2-cyclopentyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide

Comprehensive Overview of 2-cyclopentyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide (CAS No. 2034579-17-2)

The compound 2-cyclopentyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide (CAS No. 2034579-17-2) is a specialized organic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a cyclopentyl group and a pyrazine moiety, makes it a subject of interest for drug discovery and development. Researchers are increasingly focusing on such cyclohexyl-based acetamides due to their ability to modulate biological targets, particularly in the fields of central nervous system (CNS) disorders and metabolic diseases.

In recent years, the demand for small-molecule therapeutics has surged, driven by advancements in precision medicine and personalized healthcare. The pyrazin-2-yloxy group in this compound is particularly noteworthy, as it is often associated with improved bioavailability and target selectivity. These properties align with current trends in AI-driven drug design, where computational models predict molecular interactions to optimize efficacy. As a result, 2-cyclopentyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide has garnered attention in high-throughput screening campaigns and structure-activity relationship (SAR) studies.

The synthesis of 2-cyclopentyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide involves multi-step organic reactions, including cyclohexyl ring functionalization and amide bond formation. Its stereochemistry, denoted by the (1r,4r) configuration, is critical for its biological activity, as enantiopure compounds often exhibit superior pharmacokinetic profiles. This aligns with the growing emphasis on chiral synthesis in modern drug development, where regulatory agencies prioritize enantiomeric purity to minimize off-target effects.

From a drug repurposing perspective, this compound’s acetamide backbone shares structural similarities with known enzyme inhibitors and receptor modulators. This has led to exploratory studies in neurodegenerative diseases and inflammatory conditions, areas where patients and researchers alike seek novel therapeutic options. Online searches for terms like "acetamide-based drugs" and "pyrazine derivatives in medicine" reflect this burgeoning interest, further highlighting the relevance of CAS No. 2034579-17-2 in contemporary science.

In conclusion, 2-cyclopentyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide represents a promising candidate for further investigation. Its structural complexity and potential applications in targeted therapy make it a valuable subject for both academic and industrial research. As the scientific community continues to explore next-generation therapeutics, compounds like this will undoubtedly play a pivotal role in shaping the future of medicine.

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